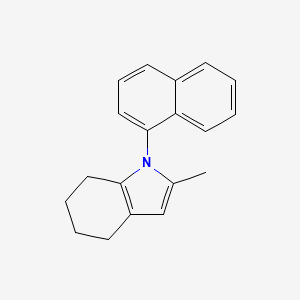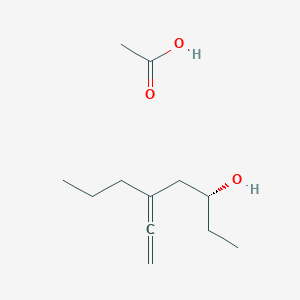
Acetic acid--(3R)-5-ethenylideneoctan-3-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) is a unique organic compound that combines the properties of acetic acid and a specific alcohol derivative This compound is characterized by its distinct molecular structure, which includes an ethenylidene group and an octan-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of acetic acid with a suitable alcohol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The optimization of reaction conditions and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
Acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) include other acetic acid derivatives and alcohols with similar structural features. Examples include:
- Acetic acid–(3R)-5-methyloctan-3-ol
- Acetic acid–(3R)-5-ethyloctan-3-ol
- Acetic acid–(3R)-5-propyloctan-3-ol
Uniqueness
What sets acetic acid–(3R)-5-ethenylideneoctan-3-ol (1/1) apart from similar compounds is its specific ethenylidene group, which imparts unique chemical and biological properties. This structural feature allows for distinct reactivity and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
821782-65-4 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h10-11H,2,4,6-8H2,1,3H3;1H3,(H,3,4)/t10-;/m1./s1 |
Clave InChI |
OPNDGEMISWWCJZ-HNCPQSOCSA-N |
SMILES isomérico |
CCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
SMILES canónico |
CCCC(=C=C)CC(CC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
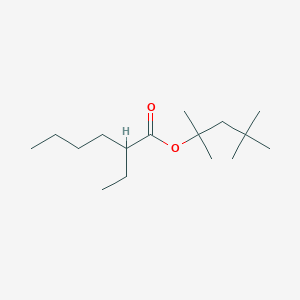
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
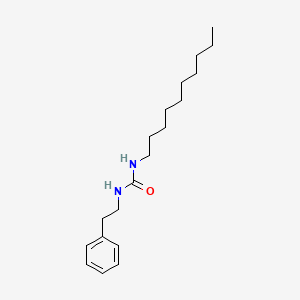
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
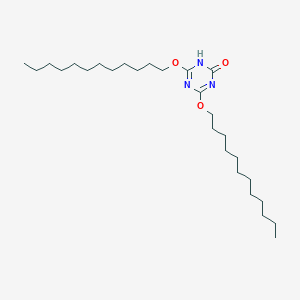
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
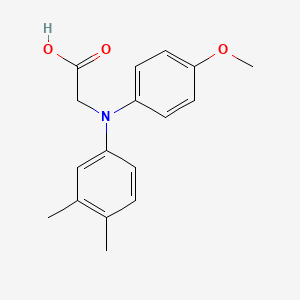
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
